6-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid 6-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15870222
InChI: InChI=1S/C12H9ClO4/c1-2-3-16-10-6-9-7(4-8(10)13)5-11(17-9)12(14)15/h2,4-6H,1,3H2,(H,14,15)
SMILES:
Molecular Formula: C12H9ClO4
Molecular Weight: 252.65 g/mol

6-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid

CAS No.:

Cat. No.: VC15870222

Molecular Formula: C12H9ClO4

Molecular Weight: 252.65 g/mol

* For research use only. Not for human or veterinary use.

6-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid -

Specification

Molecular Formula C12H9ClO4
Molecular Weight 252.65 g/mol
IUPAC Name 5-chloro-6-prop-2-enoxy-1-benzofuran-2-carboxylic acid
Standard InChI InChI=1S/C12H9ClO4/c1-2-3-16-10-6-9-7(4-8(10)13)5-11(17-9)12(14)15/h2,4-6H,1,3H2,(H,14,15)
Standard InChI Key FOQOINKTNKMNLY-UHFFFAOYSA-N
Canonical SMILES C=CCOC1=C(C=C2C=C(OC2=C1)C(=O)O)Cl

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

6-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid features a benzofuran core (a fused benzene and furan ring) substituted at the 5-position with chlorine, the 6-position with an allyloxy group (-O-CH₂-CH=CH₂), and the 2-position with a carboxylic acid (-COOH). The IUPAC name, 5-chloro-6-prop-2-enoxy-1-benzofuran-2-carboxylic acid, reflects this substitution pattern . Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₂H₉ClO₄
Molecular Weight252.65 g/mol
CAS Registry Numbers1352494-47-3, 1774901-87-9
SMILESC=CCOC₁=C(C=C₂C=C(OC₂=C₁)C(=O)O)Cl
InChIKeyFOQOINKTNKMNLY-UHFFFAOYSA-N

The allyloxy group introduces steric bulk and potential reactivity sites for further functionalization, while the chlorine atom may enhance metabolic stability in biological systems.

Physicochemical Data

Synthetic Methodologies

Established Routes

While no direct synthesis protocols for 6-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid are reported, analogous benzofurans are typically synthesized via:

  • Cyclization of Precursors: Friedel-Crafts acylation or Claisen rearrangement of allyl ethers to form the benzofuran core .

  • Radical Annulation: Metal-free approaches using persulfate oxidants, as exemplified by Li et al. (2022) for carbamoylated chroman-4-ones .

A plausible route involves the radical decarboxylation of 2-(allyloxy)arylaldehydes in the presence of oxamic acids, though this requires experimental validation .

Optimization Strategies

Critical reaction parameters for benzofuran synthesis include:

  • Solvent: Dimethyl sulfoxide (DMSO) enhances radical stability and reaction efficiency .

  • Oxidant: Ammonium persulfate ((NH₄)₂S₂O₈) facilitates radical generation under mild conditions .

  • Temperature: Reactions typically proceed at 60–80°C to balance kinetics and selectivity .

Gram-scale synthesis feasibility is suggested by analogous protocols yielding 77% isolated product .

Biological Activities and Applications

Industrial and Research Applications

  • Medicinal Chemistry: The carboxylic acid moiety enables derivatization into amides or esters for drug discovery .

  • Agrochemicals: Structural analogs are explored as herbicides and fungicides.

  • Material Science: Benzofuran-based polymers with optoelectronic properties .

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: ¹H NMR predicts signals at δ 6.8–7.5 ppm (aromatic protons), δ 5.8–6.2 ppm (allyl CH₂=CH-), and δ 12.5 ppm (carboxylic acid -COOH) .

  • Mass Spectrometry: ESI-MS expected to show [M-H]⁻ ion at m/z 251.0 .

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates benzofuran analogs .

Recent Developments and Future Directions

Advances in Synthesis

The 2022 report by Li et al. on persulfate-mediated radical annulation underscores the potential for metal-free, scalable synthesis of allyloxy-substituted heterocycles . Adapting this methodology could streamline the production of 6-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid.

Research Opportunities

  • Structure-Activity Relationships: Systematic modification of the allyloxy and chlorine substituents.

  • In Silico Screening: Virtual docking studies to identify protein targets (e.g., kinases, GPCRs).

  • Process Optimization: Continuous-flow reactors to enhance reaction efficiency .

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